5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine
Overview
Description
PF-04671536 is a highly potent and selective inhibitor of phosphodiesterase 8B (PDE8B) phosphodiesterase 8A (PDE8A). In primary human pancreatic islets, PF-04671536 increases insulin secretion in a glucose-dependent manner.
Scientific Research Applications
Synthesis of Triazole Derivatives
The chemical under discussion is a complex molecule, which seems to be a part of the triazole derivatives, a group noted for their various applications in scientific research. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with various ester ethoxycarbonylhydrazones and primary amines, including morpholine. These compounds were screened for antimicrobial activities, and some demonstrated good or moderate activities against test microorganisms, hinting at their potential application in developing antimicrobial agents (Bektaş et al., 2007).
Tuberculostatic Activity
Y. Titova et al. (2019) focused on synthesizing structural analogs of a promising antituberculous agent, ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, through three-component condensations. These compounds were evaluated for tuberculostatic activity, demonstrating the potential of triazolopyrimidine derivatives in treating tuberculosis (Titova et al., 2019).
Antimicrobial Evaluation
Habib et al. (2007) synthesized and evaluated several new thiazolo[4,5-d] pyrimidine derivatives for their antimicrobial potential. Some of these compounds were more active against specific microorganisms like C. albicans than others like E. coli and P. aeruginosa, signifying their potential use in targeted antimicrobial therapy (Habib et al., 2007).
Inhibitors of 15-Lipoxygenase
Asghari et al. (2016) synthesized novel bis-cyclized products, namely 1,2-bis(pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)ethane, to evaluate them as potential inhibitors of 15-lipoxygenase. Some of these compounds demonstrated promising IC50 values, indicating their potential use in treating diseases where 15-lipoxygenase plays a crucial role (Asghari et al., 2016).
properties
IUPAC Name |
5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8OS/c1-9-17-13(15)12-14(18-9)22(20-19-12)7-10-6-21(3-4-23-10)8-11-16-2-5-24-11/h2,5,10H,3-4,6-8H2,1H3,(H2,15,17,18)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTJGTFOISKMAD-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(N=N2)C[C@H]3CN(CCO3)CC4=NC=CS4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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